![molecular formula C12H12N2OS B1429997 8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine CAS No. 1427380-76-4](/img/structure/B1429997.png)
8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine
Overview
Description
“8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine” is a chemical compound with the molecular formula C12H12N2OS. It has a molecular weight of 232.31 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2OS/c1-15-8-4-2-7-3-5-10-11(9(7)6-8)16-12(13)14-10/h2,4,6H,3,5H2,1H3,(H2,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional specific experimental data.Scientific Research Applications
Pharmaceutical Research
In the realm of pharmaceuticals, 8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine is utilized as a reference standard for drug development . Its structural uniqueness lends itself to the synthesis of novel compounds with potential therapeutic effects. Researchers explore its interactions with various biological targets to identify potential efficacy in treating diseases.
Agricultural Chemistry
This compound’s role in agriculture is primarily investigative, serving as a chemical precursor in the synthesis of compounds that may exhibit herbicidal or pesticidal properties . Its application is crucial in developing new products that can enhance crop protection and yield.
Material Science
In material science, the compound is studied for its potential use in creating new polymers or coatings . Its molecular structure could contribute to the development of materials with specific desired properties, such as increased durability or resistance to environmental stressors.
Environmental Science
Environmental scientists are interested in 8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine due to its potential impact on ecosystems when used in agricultural or industrial applications . Understanding its degradation products and environmental fate is essential for assessing its ecological safety.
Biochemistry
Biochemists study this compound for its interaction with enzymes and proteins, which could reveal new insights into cellular processes or metabolic pathways . It may also serve as a molecular probe to elucidate the function of specific biomolecules.
Pharmacology
In pharmacology, the compound’s effects on various physiological systems are examined . This includes its pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body’s effect on the drug), which are critical for determining its potential as a medication.
Safety And Hazards
properties
IUPAC Name |
8-methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-8-4-2-7-3-5-10-11(9(7)6-8)16-12(13)14-10/h2,4,6H,3,5H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUAWEJJZKFBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=C2SC(=N3)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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